molecular formula C4H9NOS B1582545 3-Mercapto-N-methylpropanamide CAS No. 52334-99-3

3-Mercapto-N-methylpropanamide

Cat. No.: B1582545
CAS No.: 52334-99-3
M. Wt: 119.19 g/mol
InChI Key: VYQTZFNKSHBQKY-UHFFFAOYSA-N
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Description

3-Mercapto-N-methylpropanamide is an organic compound with the molecular formula C₄H₉NOS It is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH₂) attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercapto-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the sulfide ion on the carbonyl carbon of the amide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

3-Mercapto-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-containing biomolecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Mercapto-N-methylpropanamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

    3-Mercapto-N-propylpropanamide: Similar structure but with a propyl group instead of a methyl group.

    3-Mercapto-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

3-Mercapto-N-methylpropanamide is unique due to its specific combination of a mercapto group and a methyl-substituted amide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-methyl-3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-5-4(6)2-3-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQTZFNKSHBQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886000
Record name Propanamide, 3-mercapto-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-99-3
Record name 3-Mercapto-N-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52334-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-N-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-mercapto-N-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 3-mercapto-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-sulfanylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.839
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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